![molecular formula C21H22N2O2S2 B2596709 1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine CAS No. 358725-22-1](/img/structure/B2596709.png)
1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine
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Overview
Description
Scientific Research Applications
Pharmacological Applications and Toxicology
Toxicity Studies and Environmental Impact : Research on compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and benzophenone-3 (BP-3) has highlighted concerns regarding environmental toxicity and potential health risks. These studies emphasize the need for evaluating the toxicological profiles and environmental fate of chemical compounds extensively used in industrial, agricultural, or pharmaceutical contexts (Zuanazzi et al., 2020); (Kim & Choi, 2014).
Biological Activity of Benzodiazepines : The review and research on benzodiazepines, including compounds like Zaleplon and Midazolam, provide insights into their wide range of pharmacological applications, from sedation and hypnotics to anxiolytic effects. These studies contribute to understanding the synthetic pathways, biological activities, and potential therapeutic uses of structurally complex compounds (Heydorn, 2000); (Dundee et al., 1984).
Chemical Synthesis and Applications
Synthesis of Heterocyclic Compounds : Research on the synthesis of 1,4- and 1,5-benzodiazepines and related compounds using precursors like o-phenylenediamine showcases the methodologies and significance of these compounds in medicinal chemistry. Such studies provide a foundation for developing new synthetic routes and exploring the pharmacological potential of novel heterocyclic compounds (Teli et al., 2023).
Derivatives of Benzothiazoles and Piperazines : The exploration of benzothiazole and piperazine derivatives underlines their broad spectrum of biological activities, from antifungal and antibacterial to potential therapeutic agents. These insights could guide the research and development of new compounds with enhanced biological activities and therapeutic profiles (Rosales-Hernández et al., 2022).
Mechanism of Action
Target of Action
“1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine” is a piperazine derivative. Piperazines are known to interact with a variety of receptors in the body, including dopamine, serotonin, and histamine receptors . Therefore, it’s possible that “1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine” may also interact with these receptors.
Mode of Action
As a piperazine derivative, “1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine” may act as an agonist or antagonist at its target receptors, potentially causing changes in neurotransmitter levels and neuronal activity .
Biochemical Pathways
The exact biochemical pathways affected by “1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine” would depend on its specific targets. If it interacts with dopamine, serotonin, or histamine receptors, it could affect pathways related to mood, sleep, appetite, and other physiological processes .
Pharmacokinetics
Many piperazine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of “1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine” would depend on its specific mode of action and the receptors it interacts with. It could potentially alter neuronal activity, neurotransmitter levels, and downstream cellular signaling pathways .
Action Environment
The action, efficacy, and stability of “1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine” could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could interact with the compound or its target receptors .
properties
IUPAC Name |
1-benzhydryl-4-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,20-12-7-17-26-20)23-15-13-22(14-16-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,21H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTQTSQIUGSRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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